6-bromo-1H-isoindol-3-amine
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Overview
Description
6-bromo-1H-isoindol-3-amine is a chemical compound with the molecular formula C8H7BrN2. It is a derivative of isoindole, characterized by the presence of a bromine atom at the 6th position and an amine group at the 3rd position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-isoindol-3-amine typically involves the bromination of isoindole derivatives followed by amination. One common method involves the reaction of 6-bromoisoindoline with ammonia or an amine source under suitable conditions to introduce the amine group at the 3rd position .
Industrial Production Methods
large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-isoindol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoindoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-bromo-1H-isoindol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in various biological assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 6-bromo-1H-isoindol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole-3-amine: Similar structure but with an indole ring instead of isoindole.
6-chloro-1H-isoindol-3-amine: Chlorine atom instead of bromine at the 6th position.
1H-isoindol-3-amine: Lacks the bromine atom at the 6th position.
Uniqueness
6-bromo-1H-isoindol-3-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2649077-63-2 |
---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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